molecular formula C14H6BrClN2O4 B3604622 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B3604622
M. Wt: 381.56 g/mol
InChI Key: BQKFQGMZVOCHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BNPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been used as a fluorescent probe for detecting protein-protein interactions and enzyme activity. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been investigated for its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been shown to reduce the growth and proliferation of cancer cells. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has a unique structure that makes it useful for various applications. However, there are also limitations to using 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one. One area of interest is the development of new drugs and therapies based on 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Researchers are also investigating the use of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one as a fluorescent probe for detecting protein-protein interactions and enzyme activity. Additionally, there is ongoing research on the mechanism of action of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its potential applications in the treatment of various diseases.

properties

IUPAC Name

6-bromo-2-(2-chloro-4-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrClN2O4/c15-7-1-4-12-10(5-7)14(19)22-13(17-12)9-3-2-8(18(20)21)6-11(9)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFQGMZVOCHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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